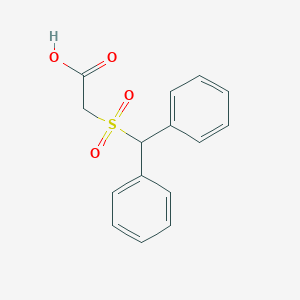
Titanium dihydride
Overview
Description
Titanium dihydride, also known as this compound, is a useful research compound. Its molecular formula is H2 Ti and its molecular weight is 49.88 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biomedical Applications : Titanium dioxide (TiO₂), a related compound, has been utilized in various biomedical applications, including photodynamic therapy for cancer treatment, drug delivery systems, cell imaging, biosensors, and genetic engineering (Yin, Wu, Yang, & Su, 2013). Titanium nanostructures, particularly TiO₂ nanotubes, enhance osseointegration, protein interaction, and antibacterial properties in biomedical applications (Kulkarni et al., 2015).
Photodynamic Therapy : Titanium dioxide nanoparticles are promising in photodynamic therapy for treating diseases like cancer and psoriasis by producing reactive oxygen species and inactivating antibiotic-resistant bacteria (Ziental et al., 2020).
Environmental and Energy Applications : The photoinduced reactivity of titanium dioxide is leveraged in solar cells for electricity generation and in chemical processes for creating or degrading specific compounds. These applications extend to wastewater and air pollution treatment (Carp, Huisman, & Reller, 2004).
Photocatalysis : Titanium dioxide photocatalysis is noted for environmental purification, sterilization, and potential applications in cancer therapy. This includes air purification and sterilization (Fujishima, Rao, & Tryk, 2000).
Hydrogen Diffusion in Titanium Dihydrides : The study of hydrogen diffusion in titanium dihydrides is crucial, as the diffusion mechanism is influenced by temperature and composition, which varies depending on the specific properties of the compound (Novoselov & Yanilkin, 2018).
Mechanism of Action
Target of Action
Titanium dihydride (TiH2) is an inorganic compound that primarily targets the hydrogenation process in various applications . It is used as an additive in the production of Alnico sintered magnets, in the sintering of powdered metals, the production of metal foam, and the production of powdered titanium metal . It also plays a significant role in pyrotechnics due to its rapid reaction with oxidizing agents .
Mode of Action
The mode of action of this compound involves the absorption of hydrogen. In the commercial process for producing non-stoichiometric TiH2−x, titanium metal sponge is treated with hydrogen gas at atmospheric pressure at between 300-500 °C . The absorption of hydrogen is exothermic and rapid, changing the color of the sponge grey/black . The brittle product is ground to a powder, which has a composition around TiH1.95 .
Biochemical Pathways
This compound is involved in the hydrogenation process. It is used in the production of highly pure hydrogen, which is released upon heating the solid . This process is crucial in various industrial applications, including the production of Alnico sintered magnets and powdered metals .
Pharmacokinetics
It’s worth noting that this compound is insoluble in water , which can impact its dispersion and reactivity in various environments.
Result of Action
The primary result of this compound’s action is the production of highly pure hydrogen upon heating . This hydrogen can then be used in various applications, including fuel cells and other energy-related technologies. Additionally, the formation of this compound can lead to hydrogen embrittlement, a process that can cause damage to titanium and titanium alloys . This is of particular concern when these materials are used as structural materials, such as in nuclear reactors .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of oxidizing agents. For instance, the release of hydrogen from TiH2 starts just above 400 °C . Additionally, this compound reacts rapidly with oxidizing agents, a property that leads to its use in pyrotechnics . It is also slowly attacked by strong acids and is degraded by hydrofluoric and hot sulfuric acids .
Safety and Hazards
Future Directions
The use of titanium hydride as a raw material has been an attractive alternative for the production of titanium components produced by powder metallurgy . Understanding decomposition mechanisms is essential to promote the components’ long life . Future research could focus on the effect of the alloying elements on the dehydrogenation process .
Properties
IUPAC Name |
hydride;titanium(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ti.2H/q+2;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZWGWWZKAHTKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H-].[H-].[Ti+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2Ti | |
| Record name | TITANIUM HYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4646 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
49.883 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Titanium hydride appears as a white to light colored solid. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. May ignite and burn with an intense flame if exposed to high temperatures or flame., Gray-black metallic solid; [Merck Index] White to light-colored solid; [CAMEO] Dark gray powder; [Alfa Aesar MSDS] | |
| Record name | TITANIUM HYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4646 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Titanium hydride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18043 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7704-98-5 | |
| Record name | TITANIUM HYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4646 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Titanium hydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007704985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Titanium hydride (TiH2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Titanium dihydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.843 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TITANIUM DIHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8930U91840 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the molecular formula, weight, and crystal structure of titanium dihydride?
A1: this compound (TiH2) has a molecular weight of 61.88 g/mol. It exists in different crystal structures depending on the temperature and synthesis conditions. The most common forms are the face-centered cubic (fcc) δ-phase and the body-centered tetragonal (bct) phase. [, , ]
Q2: How does the presence of manganese impurities affect hydrogen diffusion in this compound?
A2: Manganese acts as an "anti-trapping" center in this compound. This means that hydrogen atoms tend to avoid manganese ions, leading to faster hydrogen hopping motion near manganese compared to the bulk material. []
Q3: What happens to this compound during hot-rolling processes?
A3: this compound decomposes at temperatures above 350°C, which is often reached during hot-rolling processes. This limits its use as a foaming agent in certain applications. [, ]
Q4: Can single-phase this compound thin films be fabricated, and if so, how?
A4: Yes, single-phase δ-TiH2 epitaxial thin films can be fabricated on α-Al2O3(001) substrates using reactive magnetron sputtering with reactive hydrogen in the plasma. This technique allows for the growth of high-quality films with atomically abrupt interfaces. []
Q5: What role does this compound play in the synthesis of titanium dioxide nanoparticles?
A6: this compound can be used as a precursor for synthesizing nano-crystalline titanium dioxide (TiO2) powder. This is achieved through in-flight oxidation of TiH2 powder within a thermal plasma jet. [, ]
Q6: Can this compound be utilized in the production of proton beams?
A7: Yes, preliminary investigations show that pulsed laser ablation of compressed this compound disks can generate proton beams. This technique, using a KrF excimer laser, shows promise for producing protons with kinetic energies reaching several keV. []
Q7: Are there alternative foaming agents to this compound for producing aluminum foam, and what are their advantages?
A8: Yes, dolomite (Ca0.5Mg0.5CO3) is a viable alternative foaming agent. It has a higher decomposition temperature than this compound, allowing for hot-rolling at higher temperatures without premature decomposition. This results in increased productivity and potentially improved foam quality. [, ]
Q8: How does the hydrogenation process in titanium-chromium alloys differ from pure titanium?
A9: In titanium-chromium alloys, hydrogenation can lead to the formation of a hydride of the intermetallic compound TiCr2, with a composition of TiCrH1.3. This is in addition to the formation of this compound, which can also occur in the presence of the TiCr2 intermetallic. []
Q9: What are some areas of ongoing research related to this compound?
A10: Current research focuses on understanding: * The impact of different synthesis methods on the properties of TiH2 nanoparticles. [, , ] * Hydrogen diffusion mechanisms in this compound using theoretical calculations and simulations. [, ] * The electronic structure of TiH2 and its changes with varying stoichiometry. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


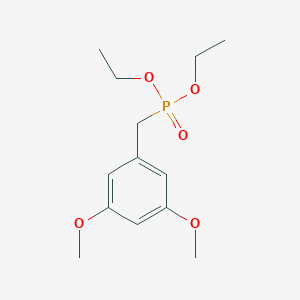
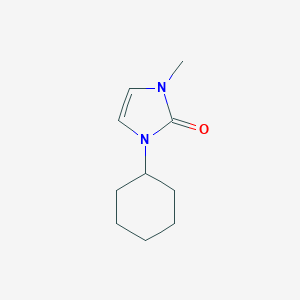
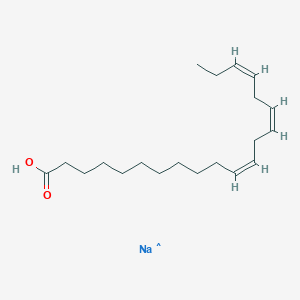


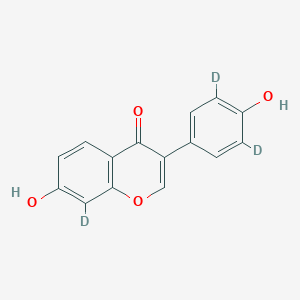
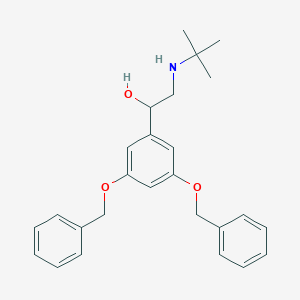
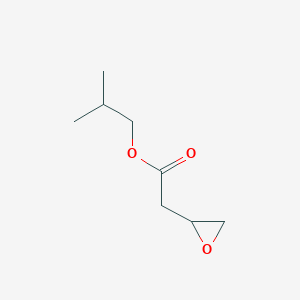

![[3,5-Bis(phenylmethoxy)phenyl]oxirane](/img/structure/B26490.png)
